N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the phenyl group and the propoxybenzamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction parameters to maximize efficiency. Techniques such as catalytic oxidation and microwave-assisted synthesis can be employed to enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of light or other energy sources .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in biological assays to study its effects on various biological systems.
Industry: Utilized in the production of specialized materials and as a precursor in various industrial processes .
Mechanism of Action
The mechanism by which N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with a thiazole ring and phenoxyacetic acid moiety .
Uniqueness
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-3-15-31-21-12-8-18(9-13-21)24(30)29-26(33)27-20-10-6-19(7-11-20)25-28-22-16-17(4-2)5-14-23(22)32-25/h5-14,16H,3-4,15H2,1-2H3,(H2,27,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOKXNZUNGBYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.